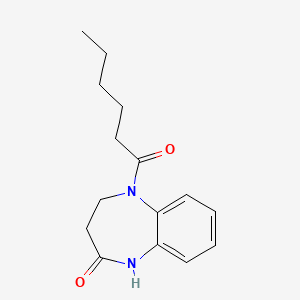

5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Description

5-Hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a seven-membered heterocyclic compound featuring a benzodiazepine core substituted with a hexanoyl group (a six-carbon acyl chain) at position 4. This structural modification distinguishes it from simpler analogs, such as those with methyl, ethyl, or benzoyl substituents.

Structure

3D Structure

Properties

IUPAC Name |

5-hexanoyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-2-3-4-9-15(19)17-11-10-14(18)16-12-7-5-6-8-13(12)17/h5-8H,2-4,9-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVNEYOALVIOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)N1CCC(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the functionalization of the 1,5-benzodiazepine system. One common method includes the nitration of 1,3,4,5-tetrahydro-1,4-benzodiazepin-2(2H)-one using a mixture of acetic acid and concentrated sulfuric acid . The reaction conditions are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide 5-hexanoyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the nitration of the diazepine ring can lead to the formation of nitro derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include acetic acid, concentrated sulfuric acid, and potassium nitrate. The reaction conditions are typically controlled to maintain the integrity of the diazepine ring while introducing desired functional groups .

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro and hydroxy derivatives .

Scientific Research Applications

5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has a wide range of scientific research applications. It is used in the study of benzodiazepine analogs for their potential therapeutic effects, including sedative and anxiolytic properties. Additionally, it is employed in the design and synthesis of new materials within the 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one framework .

Mechanism of Action

The mechanism of action of 5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the modulation of GABAergic neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The pharmacological and physicochemical profiles of 1,5-benzodiazepin-2-one derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

*Calculated based on molecular formula (C₁₇H₂₅N₂O₂).

Key Observations :

- Bioactivity : The 5-benzoyl-4-methyl analog exhibits potent anti-HIV-1 reverse transcriptase (RT) inhibition, suggesting that electron-withdrawing groups at position 5 enhance target binding .

- Solubility : Hydrochloride salts (e.g., 1-ethyl-5-methyl derivative) improve solubility, a critical factor for oral bioavailability .

Pharmacological Activities

- Anti-HIV-1 RT Activity : The 5-benzoyl-4-methyl derivative (IC₅₀ = 6.87 µM) outperforms other analogs, highlighting the importance of aromatic acyl groups at position 5 for RT inhibition .

- Plant Growth Modulation : 4-Methyl and 5-acetyl-3-methyl derivatives significantly enhance root and stem growth in Lupinus angustifolius, suggesting alkyl/acyl substituents influence auxin-like activity .

Structural and Electronic Insights

- DFT Studies : The nitrobenzoyl derivative’s electron-deficient aromatic ring enhances electrophilic reactivity, which may stabilize interactions with biological targets like HIV-1 RT .

- Hirshfeld Surface Analysis: For 5-(3-methylbenzoyl)-4-methyl analogs, non-covalent interactions (C–H⋯O, π–π stacking) dominate crystal packing, which could inform formulation strategies for the hexanoyl analog .

Biological Activity

Overview

5-Hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. This compound is characterized by a unique hexanoyl substituent on the benzodiazepine core structure, which may influence its pharmacological properties and biological activity. Benzodiazepines are primarily known for their sedative and anxiolytic effects through modulation of the gamma-aminobutyric acid (GABA) receptor system in the central nervous system.

The primary mechanism of action for this compound involves its interaction with GABA receptors. By binding to these receptors, the compound enhances GABAergic neurotransmission, leading to increased inhibitory effects in the brain. This mechanism is similar to other benzodiazepines but may differ in potency and efficacy due to the specific structural modifications provided by the hexanoyl group.

Sedative and Anxiolytic Effects

Research indicates that compounds within the benzodiazepine class exhibit significant sedative and anxiolytic properties. The sedative effects are typically assessed through various behavioral assays in animal models. For instance:

- Case Study : In a study evaluating the sedative effects of benzodiazepine derivatives in mice, this compound demonstrated notable anxiolytic activity comparable to established agents like diazepam .

Comparison with Other Benzodiazepines

The unique hexanoyl substituent may confer distinct pharmacokinetic and pharmacodynamic properties compared to traditional benzodiazepines such as diazepam and lorazepam. A comparative analysis reveals:

| Compound Name | Sedative Effect (ED50) | Anxiolytic Effect (ED50) | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Hexanoyl substituent |

| Diazepam | Low | High | Established use |

| Lorazepam | Moderate | High | Shorter half-life |

Synthesis and Evaluation

The synthesis of this compound typically involves functionalization of existing benzodiazepine frameworks. The compound has been evaluated for its potential therapeutic applications in various studies:

- In Vitro Studies : In vitro assays have shown that this compound can potentiate GABA responses at multiple receptor subtypes (α1, α2, α3) with varying degrees of efficacy .

- In Vivo Studies : Animal studies assessing the behavioral effects of this compound indicated significant anxiolytic properties without pronounced motor coordination impairment typically associated with higher doses of traditional benzodiazepines .

Q & A

Q. What are the established synthetic routes for 5-hexanoyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves multi-step protocols starting from a benzodiazepine core. A common method is acylation of the diazepine ring using hexanoyl chloride under basic conditions (e.g., triethylamine or pyridine) to introduce the hexanoyl group . Optimization strategies include:

- Temperature control : Reactions performed at 0–5°C reduce side reactions like over-acylation.

- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity .

- Catalysis : Chloroacetic acid under solvent-free conditions improves reaction efficiency and reduces purification steps .

- Purification : Column chromatography with hexane/ethyl acetate (80:20) achieves >90% purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., hexanoyl chain integration at N5) .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks (e.g., monoclinic C2/c space group, β = 105.8°) .

- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., CHNO) .

Q. What in vitro assays are used to evaluate its GABA receptor modulation?

- Concentration-clamp electrophysiology : Measures chloride current potentiation in isolated neuronal cells (e.g., frog sensory neurons) at 3×10 M GABA .

- Receptor binding assays : Competitive displacement studies with H-flumazenil quantify affinity for benzodiazepine-binding sites .

Advanced Research Questions

Q. How do computational models aid in predicting the reactivity of this benzodiazepine derivative in nucleophilic substitution reactions?

Quantum-chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict:

- Electrophilic sites : Hexanoyl carbonyl and diazepine C2 positions are susceptible to nucleophilic attack .

- Transition-state energies : Activation barriers for SN2 reactions at C7 are reduced by electron-withdrawing substituents .

- Solvent effects : Polarizable continuum models (PCM) show THF stabilizes intermediates better than DCM .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

- Dynamic NMR : Distinguishes conformational isomers (e.g., chair vs. boat diazepine rings) causing split H signals .

- Crystallographic validation : Single-crystal X-ray structures resolve ambiguities in NOESY correlations (e.g., axial vs. equatorial substituents) .

- Isotopic labeling : N-labeled analogs clarify nitrogen hybridization states in IR and NMR spectra .

Q. How does the hexanoyl substituent influence the compound’s pharmacological profile compared to other benzodiazepines?

- Lipophilicity : The hexanoyl chain increases logP by ~2.0 compared to acetyl analogs, enhancing blood-brain barrier penetration .

- Receptor selectivity : Molecular docking shows the hexanoyl group occupies hydrophobic pockets in GABA receptor subtypes (α1β2γ2 vs. α5β3γ2) .

- Metabolic stability : In vitro microsomal assays indicate slower oxidation (t = 45 min) vs. shorter-chain analogs (t = 15 min) .

Q. What are the challenges in achieving regioselective functionalization during synthesis?

- Competitive acylation : The diazepine N1 and N5 positions compete; using bulky bases (e.g., DIPEA) favors N5 selectivity .

- Side reactions : Over-reduction of the diazepine ring can occur with NaBH; switching to LiAlH(t-BuO) preserves the core structure .

- Protection/deprotection : Temporary silylation (TBDMS) of reactive NH groups prevents unwanted alkylation .

Q. How can green chemistry principles be applied to its synthesis?

- Solvent-free conditions : Chloroacetic acid catalysis reduces waste (E-factor < 2.5) .

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 30 min for cyclization steps .

- Biocatalysis : Lipase-mediated acylation achieves 85% enantiomeric excess (ee) for chiral analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.